molecular formula C13H9ClN4O2S B6623198 1-[[4-(3-Chloropyridin-4-yl)-1,3-thiazol-2-yl]methyl]pyrimidine-2,4-dione

1-[[4-(3-Chloropyridin-4-yl)-1,3-thiazol-2-yl]methyl]pyrimidine-2,4-dione

Cat. No. B6623198
M. Wt: 320.75 g/mol
InChI Key: SWXLMRQLSWSOJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[[4-(3-Chloropyridin-4-yl)-1,3-thiazol-2-yl]methyl]pyrimidine-2,4-dione is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is commonly referred to as CP-690,550 and has been explored for its ability to modulate the immune system, making it a promising candidate for the treatment of autoimmune diseases.

Mechanism of Action

CP-690,550 works by inhibiting the activity of JAKs, which are enzymes that play a critical role in the signaling pathways that regulate immune responses. By inhibiting JAKs, CP-690,550 can prevent the activation of immune cells and reduce inflammation, making it a promising candidate for the treatment of autoimmune diseases.
Biochemical and Physiological Effects:
CP-690,550 has been shown to have a range of biochemical and physiological effects. Studies have demonstrated that this compound can reduce inflammation by inhibiting the production of cytokines, which are proteins that play a critical role in the immune response. Additionally, CP-690,550 has been shown to reduce the activity of T cells, which are immune cells that play a key role in the development of autoimmune diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of CP-690,550 for lab experiments is its specificity for JAKs. This compound has been shown to selectively inhibit JAKs without affecting other signaling pathways, making it a valuable tool for studying the role of JAKs in immune responses. However, one of the limitations of CP-690,550 is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on CP-690,550. One area of focus is the development of more potent and selective JAK inhibitors based on the structure of CP-690,550. Additionally, there is ongoing research on the use of CP-690,550 in combination with other drugs for the treatment of autoimmune diseases. Finally, there is interest in exploring the potential of CP-690,550 for the treatment of other diseases, such as cancer and infectious diseases.

Synthesis Methods

The synthesis of CP-690,550 involves the reaction of 4-(3-Chloropyridin-4-yl)-1,3-thiazol-2-ylamine with 2,4-dichloro-5-methylpyrimidine in the presence of a base such as potassium carbonate. The resulting compound is then purified through recrystallization to obtain CP-690,550 in its final form.

Scientific Research Applications

CP-690,550 has been extensively studied for its potential therapeutic applications in the treatment of autoimmune diseases such as rheumatoid arthritis, psoriasis, and multiple sclerosis. This compound has been shown to inhibit the activity of Janus kinases (JAKs), which play a critical role in the signaling pathways that regulate immune responses.

properties

IUPAC Name

1-[[4-(3-chloropyridin-4-yl)-1,3-thiazol-2-yl]methyl]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN4O2S/c14-9-5-15-3-1-8(9)10-7-21-12(16-10)6-18-4-2-11(19)17-13(18)20/h1-5,7H,6H2,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWXLMRQLSWSOJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1C2=CSC(=N2)CN3C=CC(=O)NC3=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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